molecular formula C14H14Cl3N3O B12161081 N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide

N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide

Katalognummer: B12161081
Molekulargewicht: 346.6 g/mol
InChI-Schlüssel: ODBBRPLFSRWLPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, and a trichloromethyl group, which is known for its reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide typically involves the reaction of quinoline derivatives with trichloromethyl compounds under controlled conditions. One common method involves the reaction of quinoline-8-amine with trichloroacetaldehyde in the presence of a base, followed by acylation with propanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to disrupt protein interactions.

    Industry: Utilized in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide is unique due to its specific combination of a quinoline moiety and a trichloromethyl group, which imparts distinct chemical properties and biological activities. Its ability to disrupt protein interactions, particularly in cancer cells, sets it apart from other similar compounds .

Eigenschaften

Molekularformel

C14H14Cl3N3O

Molekulargewicht

346.6 g/mol

IUPAC-Name

N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide

InChI

InChI=1S/C14H14Cl3N3O/c1-2-11(21)20-13(14(15,16)17)19-10-7-3-5-9-6-4-8-18-12(9)10/h3-8,13,19H,2H2,1H3,(H,20,21)

InChI-Schlüssel

ODBBRPLFSRWLPT-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=C1N=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.